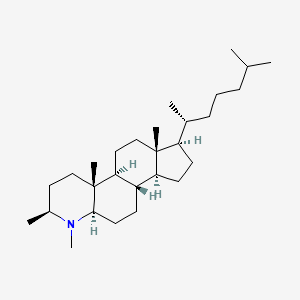

Secoverine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Secoverine is a selective muscarinic receptor antagonist that has been studied as a neurotropic spasmolytic agent. It exhibits no nicotinolytic or antihistaminic activity, moderate antiserotonin activity, an inhibiting effect on the noradrenaline uptake mechanism of the vas deferens, and marked local anesthetic activity .

Preparation Methods

Secoverine is synthesized as a racemate, with only the (+) enantiomer exhibiting pharmacological activity . The synthetic route involves the preparation of 1-cyclohexyl-4-[ethyl(p-methoxy-α-methylphenethyl)amino]-1-butanone hydrochloride . Industrial production methods typically involve the use of stable isotope dilution and receptor binding assays to ensure the purity and activity of the compound .

Chemical Reactions Analysis

Secoverine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various metabolites.

Reduction: Reduction reactions can modify the structure of this compound, potentially altering its pharmacological activity.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are typically active metabolites that retain some pharmacological activity .

Scientific Research Applications

Secoverine has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound for studying muscarinic receptor antagonists and their interactions with other molecules.

Industry: Utilized in the development of new pharmaceuticals targeting muscarinic receptors.

Mechanism of Action

Secoverine exerts its effects by acting as a muscarinic receptor antagonist. It selectively binds to muscarinic receptors in smooth muscle tissues, inhibiting the action of acetylcholine. This leads to a reduction in smooth muscle contractions and a decrease in gastrointestinal motility and secretion . The molecular targets involved include the muscarinic receptors in the gastrointestinal tract and other smooth muscle tissues .

Comparison with Similar Compounds

Secoverine is unique in its selective antagonism of muscarinic receptors without affecting nicotinic or histaminic receptors. Similar compounds include:

Atropine: A well-known muscarinic antagonist with broader activity, affecting both muscarinic and nicotinic receptors.

Scopolamine: Another muscarinic antagonist with similar effects but different pharmacokinetic properties.

This compound’s specificity for muscarinic receptors and its marked local anesthetic activity distinguish it from these other compounds .

Properties

CAS No. |

57558-44-8 |

|---|---|

Molecular Formula |

C22H35NO2 |

Molecular Weight |

345.5 g/mol |

IUPAC Name |

1-cyclohexyl-4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butan-1-one |

InChI |

InChI=1S/C22H35NO2/c1-4-23(16-8-11-22(24)20-9-6-5-7-10-20)18(2)17-19-12-14-21(25-3)15-13-19/h12-15,18,20H,4-11,16-17H2,1-3H3 |

InChI Key |

WAVYHSURRZBQKO-UHFFFAOYSA-N |

SMILES |

CCN(CCCC(=O)C1CCCCC1)C(C)CC2=CC=C(C=C2)OC |

Canonical SMILES |

CCN(CCCC(=O)C1CCCCC1)C(C)CC2=CC=C(C=C2)OC |

Related CAS |

57558-46-0 (hydrochloride) |

Synonyms |

1-cyclohexyl-4-(ethyl(p-methoxy-alpha-methylphenyl)amino)-1-butanone secoverine secoverine hydrochloride secovorine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B1217984.png)

![8-Methyl-2-(3-methylbutyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B1217989.png)

![(8r,9s,10r,13s,14s,17r)-10,13-Dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(4'h,6h)-dione](/img/structure/B1217992.png)

![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2,3-dihydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1217999.png)